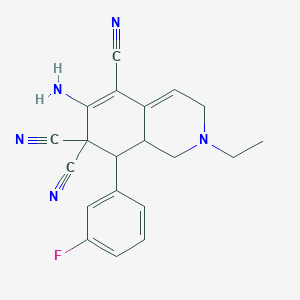![molecular formula C23H23N3O8 B433295 ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 445222-54-8](/img/structure/B433295.png)
ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6’-amino-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6’-amino-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyran rings, followed by the introduction of various functional groups such as amino, cyano, and ester groups. Common reagents used in these reactions include ethyl cyanoacetate, ethyl bromoacetate, and methoxyacetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-amino-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 6’-amino-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its functional groups allow for the attachment of various probes and labels.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6’-amino-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6’-amino-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate: shares similarities with other spiro compounds, such as spiro[indole-3,4’-pyran] derivatives and spiro[indole-3,4’-pyrrolidine] derivatives.
Spiro[indole-3,4’-pyran] derivatives: These compounds have a similar spiro linkage and can undergo similar chemical reactions.
Spiro[indole-3,4’-pyrrolidine] derivatives: These compounds also feature a spiro linkage but differ in the nature of the attached rings.
Uniqueness
The uniqueness of Ethyl 6’-amino-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
445222-54-8 |
|---|---|
Molecular Formula |
C23H23N3O8 |
Molecular Weight |
469.4g/mol |
IUPAC Name |
ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C23H23N3O8/c1-4-32-17(27)10-16-19(21(29)33-5-2)23(14(11-24)20(25)34-16)13-8-6-7-9-15(13)26(22(23)30)12-18(28)31-3/h6-9H,4-5,10,12,25H2,1-3H3 |
InChI Key |
XTBJTDRYJCVJAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=C(O1)N)C#N)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=C(O1)N)C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-tert-butyl-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433213.png)

![6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433217.png)
![6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B433222.png)
![1-acetyl-2-(2-ethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433223.png)
![1-acetyl-2-(3-chlorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433224.png)
![3-acetyl-2-(2-ethoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B433226.png)
![2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B433229.png)
![2-(4-Bromobenzoyl)spiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B433230.png)
![6-Amino-3-(methoxymethyl)-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433233.png)
![6-Amino-3-(methoxymethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433234.png)
![1-acetyl-2-(5-bromo-2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433237.png)
![6-Amino-3-(methoxymethyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433238.png)
![6-Amino-4-(2-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433241.png)
